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Compound of Interest

Compound Name: ASP-2205

Cat. No.: B15615030 Get Quote

A comprehensive guide for researchers and drug development professionals on the

pharmacokinetic properties of the FLT3 inhibitor gilteritinib (formerly ASP-2205) in comparison

to other notable FLT3 inhibitors, quizartinib and sunitinib.

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of

gilteritinib (ASP-2205), a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor,

alongside two other significant FLT3 inhibitors, quizartinib and sunitinib. The information

presented is intended for researchers, scientists, and drug development professionals to

facilitate an objective understanding of the absorption, distribution, metabolism, and excretion

(ADME) characteristics of these compounds, supported by preclinical and clinical experimental

data.

Executive Summary
Gilteritinib (ASP-2205) is a second-generation FLT3 inhibitor approved for the treatment of

relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1] A thorough

understanding of its pharmacokinetic profile is crucial for optimizing its therapeutic use and for

the development of future FLT3 inhibitors. This guide presents a side-by-side comparison of

key pharmacokinetic parameters for gilteritinib, quizartinib, and sunitinib, highlighting their

similarities and differences in both preclinical species and humans.
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The following tables summarize the key pharmacokinetic parameters of gilteritinib, quizartinib,

and sunitinib from various preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters
Parameter

Gilteritinib
(ASP-2205)

Quizartinib Sunitinib Species

Oral

Bioavailability

(%)

5.65% (for a

PROTAC

derivative)[2]

Increased with

food
~100% Rat

ND ND ND Mouse

ND ND ND Dog

Plasma Protein

Binding (%)

~90% (in vivo,

human)
>99% (human) 95% (human) Human

ND ND
93.8% (unbound

fraction 0.062)[3]
Rat

ND ND 95% Mouse

ND ND 92.4% Dog

Key Metabolites
M17 (major

circulating)
AC886 (active)

SU12662 (N-

desethyl, active)
Various

Primary

Metabolic

Pathway

CYP3A4-

mediated

CYP3A4-

mediated

CYP3A4-

mediated N-

deethylation

Various

ND: Not Disclosed in the searched articles.
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Parameter
Gilteritinib (ASP-
2205)

Quizartinib Sunitinib

Time to Max.

Concentration (Tmax)

(hours)

2 - 6[4][5] 4 6 - 12

Elimination Half-life

(t½) (hours)
113[4][5] 103 40 - 60

Route of Elimination Primarily feces[4][5]
Primarily feces

(76.3%)[6]
Primarily feces (61%)

Effect of Food on

Absorption
Not significant[4][5]

Minor, can be taken

without regard to

food[7]

No significant effect

Metabolizing Enzyme CYP3A4[4][5] CYP3A4[8] CYP3A4

Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However,

based on established methodologies in the field, representative protocols for key

pharmacokinetic experiments are provided below.

In Vivo Pharmacokinetic Study in Rodents
(Representative Protocol)
Objective: To determine the pharmacokinetic profile of a test compound after oral

administration in rats or mice.

Methodology:

Animal Model: Male Sprague-Dawley rats (200-250 g) or CD-1 mice (25-30 g) are used.

Animals are fasted overnight prior to dosing.

Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in

water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
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Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or

another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24

hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at

4°C) and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of the test compound and its major metabolites are

determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key

pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t½.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study (Representative Protocol)
Objective: To characterize the absorption, metabolism, and excretion of a drug in healthy

human subjects.

Methodology:

Study Population: A small number of healthy male volunteers are typically enrolled.

Dosing: A single oral dose of the radiolabeled drug (e.g., containing approximately 100 µCi of

[14C]-labeled compound) is administered.[6]

Sample Collection: Blood, plasma, urine, and feces are collected at regular intervals for a

specified period (e.g., up to 336 hours post-dose).[6]

Radioactivity Measurement: Total radioactivity in all collected samples is measured using

liquid scintillation counting or accelerator mass spectrometry.

Metabolite Profiling: Plasma, urine, and fecal samples are analyzed to identify and quantify

the parent drug and its metabolites using techniques like LC-MS/MS and radio-HPLC.
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Mass Balance Calculation: The total amount of radioactivity recovered in urine and feces is

calculated to determine the mass balance of the administered dose.

Visualizations
The following diagrams illustrate the typical workflow of a pharmacokinetic study and the logical

flow of a comparative analysis.
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Caption: Experimental Workflow for Pharmacokinetic Studies.
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Caption: Logical Flow of Comparative Pharmacokinetic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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